molecular formula C16H18N6O2 B5676069 N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No. B5676069
M. Wt: 326.35 g/mol
InChI Key: PYVXOFQEMRQIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine (ODQ) is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in the regulation of various physiological processes. ODQ has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Scientific Research Applications

N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been widely used in scientific research for its ability to selectively inhibit sGC. This enzyme is involved in the regulation of various physiological processes, including blood pressure, smooth muscle relaxation, platelet aggregation, and neurotransmitter release. N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been used to study the role of sGC in these processes and to identify potential therapeutic targets for the treatment of various diseases.

Mechanism of Action

N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits sGC by binding to the heme group of the enzyme, which is required for its activity. This binding prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in the regulation of various physiological processes. N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a reversible inhibitor of sGC and its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of sGC in the regulation of blood pressure, smooth muscle relaxation, platelet aggregation, and neurotransmitter release. N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been used to study the effects of sGC on the immune system and the cardiovascular system. In addition, N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been used to study the role of sGC in the development of various diseases, including hypertension, pulmonary hypertension, and erectile dysfunction.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a potent and selective inhibitor of sGC, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry and careful handling of hazardous chemicals. In addition, N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a reversible inhibitor of sGC, which means that its effects can be reversed by removing the compound from the system. This can make it difficult to study the long-term effects of sGC inhibition.

Future Directions

There are many potential future directions for research on N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One area of interest is the development of new and more efficient synthesis methods for N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. Another area of interest is the identification of new therapeutic targets for the treatment of various diseases. N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been shown to have potential applications in the treatment of hypertension, pulmonary hypertension, and erectile dysfunction, and further research is needed to explore these potential applications. In addition, there is a need for further research on the long-term effects of sGC inhibition and the potential side effects of N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine.

Synthesis Methods

N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized by the reaction of 4-methoxyphenylhydrazine with 6-chloro-1-piperidinylpyrazin-2-one, followed by treatment with triethylorthoformate and acetic anhydride. The resulting product is then reacted with sodium azide and triphenylphosphine to yield N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. The synthesis of N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.

properties

IUPAC Name

N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-23-12-7-5-11(6-8-12)17-15-16(22-9-3-2-4-10-22)19-14-13(18-15)20-24-21-14/h5-8H,2-4,9-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVXOFQEMRQIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325800
Record name N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

CAS RN

331647-86-0
Record name N-(4-methoxyphenyl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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